molecular formula C14H12F3NS B1333505 4-({[3-(Trifluoromethyl)phenyl]sulfanyl}methyl)-aniline CAS No. 338398-58-6

4-({[3-(Trifluoromethyl)phenyl]sulfanyl}methyl)-aniline

Cat. No.: B1333505
CAS No.: 338398-58-6
M. Wt: 283.31 g/mol
InChI Key: AZCRSFJBEAVNAT-UHFFFAOYSA-N
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Description

4-({[3-(Trifluoromethyl)phenyl]sulfanyl}methyl)-aniline is an organic compound with the molecular formula C14H12F3NS. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a sulfanyl group and an aniline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[3-(Trifluoromethyl)phenyl]sulfanyl}methyl)-aniline typically involves the following steps:

    Formation of the Trifluoromethylated Phenyl Sulfide:

    Coupling with Aniline: The trifluoromethylated phenyl sulfide is then coupled with aniline under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-({[3-(Trifluoromethyl)phenyl]sulfanyl}methyl)-aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-({[3-(Trifluoromethyl)phenyl]sulfanyl}methyl)-aniline has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({[3-(Trifluoromethyl)phenyl]sulfanyl}methyl)-aniline is unique due to the combination of its trifluoromethyl group, sulfanyl linkage, and aniline moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications .

Properties

IUPAC Name

4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NS/c15-14(16,17)11-2-1-3-13(8-11)19-9-10-4-6-12(18)7-5-10/h1-8H,9,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZCRSFJBEAVNAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SCC2=CC=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380628
Record name 2H-401S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338398-58-6
Record name 2H-401S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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